molecular formula C6H6N2O2 B147021 4-Methoxypyrimidine-5-carbaldehyde CAS No. 133731-61-0

4-Methoxypyrimidine-5-carbaldehyde

Cat. No. B147021
M. Wt: 138.12 g/mol
InChI Key: QFPUGGPMHMCQCR-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and methoxy and aldehyde functional groups at positions 4 and 5, respectively. The methoxy group enhances the electron-donating ability of the compound, while the aldehyde group is highly reactive and can participate in various chemical reactions.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-methoxypyrimidine-5-carbaldehyde, often involves the reduction of corresponding nitriles or the condensation of various carbonyl compounds. For instance, 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde, a related compound, was prepared by the reduction of the corresponding aminopyrimidinecarbonitriles . Although the exact synthesis of 4-methoxypyrimidine-5-carbaldehyde is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring. The substituents on the ring, such as the methoxy and aldehyde groups, influence the chemical behavior of the compound. The hydrogen bonding capabilities of the aldehyde group can lead to the formation of various crystal structures, as seen in related compounds . The molecular structure is crucial for the biological activity of these compounds, as demonstrated by the selective inhibition of tyrosine kinases by 4-amino derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives are versatile in chemical reactions due to their reactive sites. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde, a structurally related compound, shows regioselective nucleophilic substitution at the 2-position, leading to various substituted indoles . Similarly, 4-methoxypyrimidine-5-carbaldehyde could undergo nucleophilic addition reactions at the aldehyde group or electrophilic substitution reactions at the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxypyrimidine-5-carbaldehyde would include its melting point, boiling point, solubility, and stability. These properties are influenced by the functional groups present in the molecule. For instance, the aldehyde group would make the compound more polar and potentially more soluble in polar solvents. The methoxy group could contribute to the stability of the compound by donating electrons to the pyrimidine ring. The exact properties of 4-methoxypyrimidine-5-carbaldehyde are not provided in the papers, but can be inferred based on the properties of similar compounds .

Scientific Research Applications

Hydrogen-Bonded Frameworks and Electronic Structures

4-Methoxypyrimidine-5-carbaldehyde derivatives have been studied for their role in forming hydrogen-bonded frameworks. For instance, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibits polarized electronic structures and is linked into sheets by hydrogen bonds, contributing to a better understanding of molecular frameworks and electronic properties (Low et al., 2007).

Synthesis of Pyrido[2,3-d]pyrimidines

This compound is also instrumental in the synthesis of pyrido[2,3-d]pyrimidines. Research has shown that compounds like 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde can be used as precursors in the synthesis of these and related chemical structures, expanding the repertoire of synthetic methods in organic chemistry (Perandones & Soto, 1998).

Thermal Rearrangement Studies

Studies on 4-Methoxypyrimidine derivatives, like 2(and 4)-Methoxy-5-phenylpyrimidine, have contributed to understanding their thermal rearrangement properties. This research is significant for organic chemistry, especially in the context of reaction mechanisms and molecular rearrangements (Brown & Lee, 1970).

Antimicrobial and Antioxidant Activities

Some derivatives of 4-Methoxypyrimidine-5-carbaldehyde, such as 4-aminopyrimidine-5-carbaldehyde, have been tested for antimicrobial and antioxidant activities. This opens up potential applications in pharmaceuticals and bioactive substances (Suresh et al., 2010).

Tautomerism and Solvent Interactions

Research on related compounds like 5-Fluoro-4-hydroxy-2-methoxypyrimidine has provided insights into the tautomerism of these molecules and how they interact with different solvents, contributing to a broader understanding of chemical behavior in various environments (Kheifets et al., 2006).

Synthesis of Expanded Porphyrins

The condensation of derivatives of 4-Methoxypyrimidine-5-carbaldehyde, like 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, has enabled the synthesis of expanded porphyrins, a class of macrocyclic compounds with potential applications in materials science and catalysis (Maes et al., 2005).

Biomass-Derived Carbonyl Compound Reduction

Compounds like 4-Methoxypyrimidine-5-carbaldehyde are being investigated for their role in the efficient transfer hydrogenation of biomass-derived carbonyl compounds, which is crucial for sustainable chemistry and renewable energy applications (Figliolia et al., 2019).

Future Directions

Pyrimidines, including 4-Methoxypyrimidine-5-carbaldehyde, have significant potential in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-methoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPUGGPMHMCQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyrimidine-5-carbaldehyde

CAS RN

133731-61-0
Record name 4-methoxypyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To an cooled solution (−78° C. internal temp) of 0.3 g of methyl 4-methoxypyrimidine-5-carboxylate in 20 mL of dichloromethane was added 2 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of water, allowed to warm to room temperature and dried with 5 g of MgSO4. Concentration of the filtrate under reduced pressure gave the product as a resin and was used without further purification: MS (m+1)=171.1 (hydrate).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Tumkevicius, M Dailide - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Synthetic routes for the preparation of methyl 2‐amino‐4‐methoxythieno[2,3‐d]pyrimidine‐6‐carboxylate (4) ‐ useful intermediate for lipophilic and classical antifolates from 2‐amino‐4,…
Number of citations: 14 onlinelibrary.wiley.com

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